Brg1-IN-1

Description

BenchChem offers high-quality Brg1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brg1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19FN2O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

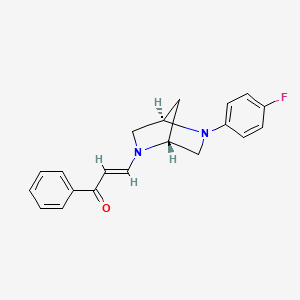

(E)-3-[(1R,4R)-5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H19FN2O/c21-16-6-8-17(9-7-16)23-14-18-12-19(23)13-22(18)11-10-20(24)15-4-2-1-3-5-15/h1-11,18-19H,12-14H2/b11-10+/t18-,19-/m1/s1 |

InChI Key |

CSSHXOCDFOBNLZ-MMKWGKFASA-N |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CN2C3=CC=C(C=C3)F)/C=C/C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C2CN(C1CN2C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Brg1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brg1 (Brahma-related gene 1), also known as SMARCA4, is the catalytic ATPase subunit of the multi-subunit SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby modulating DNA accessibility for transcription factors and other regulatory proteins.[1] Given its central role in gene regulation, the dysregulation of Brg1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2] Brg1-IN-1 is a potent and specific small molecule inhibitor of Brg1, showing promise in sensitizing cancer cells to conventional therapies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Brg1-IN-1, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

Brg1-IN-1 functions as a competitive inhibitor of the ATPase activity of the Brg1 subunit. By binding to the ATP-binding pocket of Brg1, Brg1-IN-1 prevents the hydrolysis of ATP, a process essential for the chromatin remodeling function of the SWI/SNF complex. This inhibition leads to a "frozen" state of the chromatin, where nucleosomes are not effectively repositioned. Consequently, the accessibility of gene promoters and enhancers is altered, leading to widespread changes in gene expression. The primary downstream effects of Brg1-IN-1 are the modulation of transcriptional programs that govern cell cycle progression, DNA repair, and apoptosis.

Quantitative Data

The inhibitory activity of Brg1-IN-1 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for Brg1-IN-1 and a related compound, PFI-3, for comparison.

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| Brg1-IN-1 (Compound 11d) | SMARCA4/BRG1 | Biochemical (ATPase) | Potent inhibitor | - | |

| PFI-3 | SMARCA4/BRG1 Bromodomain | TR-FRET | - | - | |

| Brg1-IN-1 (Compound 11d) + Temozolomide | Cell Viability | Proliferation Assay | Enhanced cell death | Glioblastoma (GBM) | |

| PFI-3 + Temozolomide | Cell Viability | Proliferation Assay | Increased sensitivity | Glioblastoma (GBM) |

Note: Specific IC50 values for Brg1-IN-1 are not publicly available in the reviewed literature; however, it is described as a "potent inhibitor" with greater efficacy than PFI-3 in cellular assays.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize Brg1-IN-1, the following diagrams have been generated using the DOT language.

Diagram 1: Brg1-IN-1 Mechanism of Action on Chromatin Remodeling.

Diagram 2: Experimental Workflow for TR-FRET Biochemical Assay.

Diagram 3: Experimental Workflow for Cellular Viability Assay.

Experimental Protocols

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is designed to measure the binding of the Brg1 bromodomain to an acetylated histone peptide, a key interaction for its chromatin remodeling activity. Inhibition of this binding by Brg1-IN-1 can be quantified.

Materials:

-

SMARCA4/BRG1 TR-FRET Assay Kit (e.g., BPS Bioscience, Cat. No. 79795)

-

Brg1-IN-1

-

384-well low-volume white microplate

-

Microplate reader capable of TR-FRET

Protocol:

-

Reagent Preparation: Prepare 1x TR-FRET Assay Buffer by diluting the 3x stock. Dilute the Terbium-labeled donor and dye-labeled acceptor in 1x Assay Buffer. Prepare serial dilutions of Brg1-IN-1 in 1x Assay Buffer. Dilute the Brg1 protein to the recommended concentration in 1x Assay Buffer.

-

Assay Plate Setup: To each well, add 2 µL of diluted Brg1-IN-1 or vehicle control. Add 4 µL of the diluted Brg1 protein.

-

Ligand Addition: Add 4 µL of the diluted Bromodomain Ligand 2 to each well.

-

Initiate TR-FRET: Add 10 µL of the diluted Terbium-labeled donor and dye-labeled acceptor mixture to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Measurement: Read the fluorescence intensity on a TR-FRET compatible microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the FRET ratio (Acceptor signal / Donor signal). Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic and cytostatic effects of Brg1-IN-1, alone or in combination with other therapeutic agents.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brg1-IN-1

-

Temozolomide (optional, for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of Brg1-IN-1, temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the drug concentration to determine the IC50 values.

Conclusion

Brg1-IN-1 is a potent inhibitor of the Brg1 ATPase, a key component of the SWI/SNF chromatin remodeling complex. By disrupting the ability of this complex to remodel chromatin, Brg1-IN-1 induces significant changes in gene expression, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of Brg1-IN-1 in oncology and other diseases driven by aberrant chromatin remodeling.

References

- 1. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Brg1-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Brg1-IN-1, a potent small-molecule inhibitor of the bromodomain of Brahma-related gene 1 (BRG1), a key catalytic subunit of the SWI/SNF chromatin remodeling complex. Brg1-IN-1, a structurally related analog of PFI-3, has demonstrated superior efficacy in sensitizing glioblastoma (GBM) cells to the alkylating agent temozolomide (TMZ). This guide details the synthetic chemistry, experimental protocols for its biological characterization, and its impact on relevant signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene, is the central ATPase of the mammalian SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering nucleosome structure, thereby influencing cellular processes such as proliferation, differentiation, and DNA repair. While often acting as a tumor suppressor, elevated BRG1 expression is associated with poor prognosis in several cancers, including glioblastoma. In GBM, BRG1 has been shown to contribute to therapeutic resistance.

Brg1-IN-1 (also known as compound 11d in its primary publication) was developed as a potent inhibitor of the BRG1 bromodomain.[1] By targeting this acetyl-lysine binding domain, Brg1-IN-1 disrupts the interaction of the SWI/SNF complex with chromatin, leading to downstream effects on gene expression and cellular function. Notably, Brg1-IN-1 has shown significant promise in enhancing the cytotoxic effects of temozolomide, the standard-of-care chemotherapeutic for GBM.[1]

Discovery and Synthesis of Brg1-IN-1

Brg1-IN-1 was discovered through a medicinal chemistry effort aimed at developing novel structural analogs of the known BRG1/BRM bromodomain inhibitor, PFI-3. The objective was to identify compounds with improved potency in sensitizing GBM cells to temozolomide.

Chemical Structure

Chemical Name: (E)-3-((1R,4R)-5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula: C22H22FN3O2

Molecular Weight: 395.43 g/mol

Synthetic Pathway

The synthesis of Brg1-IN-1 involves a multi-step process, beginning with the preparation of the key intermediate, (1R,4R)-tert-butyl 5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. This is followed by deprotection and subsequent coupling with a propiolamide derivative.

References

Brg1-IN-1: A Technical Guide to a Novel SMARCA4/BRG1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brg1-IN-1, also identified as compound 11d, is a potent small molecule inhibitor of the SMARCA4/BRG1 (Brahma-related gene 1) protein, a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Developed as a structurally related analog of the known SMARCA4/BRG1 bromodomain inhibitor PFI-3, Brg1-IN-1 has demonstrated significant potential in oncological research, particularly in the context of glioblastoma (GBM). This technical guide provides a comprehensive overview of Brg1-IN-1, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The SWI/SNF complex, powered by the ATPase activity of either BRG1 or its paralog BRM (SMARCA2), plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility. In certain cancers, including glioblastoma, BRG1 is overexpressed and contributes to a malignant phenotype characterized by increased invasion, migration, and resistance to chemotherapy.

Brg1-IN-1 is designed to target the bromodomain of BRG1, a protein module that recognizes acetylated lysine residues on histones, thereby anchoring the SWI/SNF complex to specific chromatin regions. By competitively binding to this bromodomain, Brg1-IN-1 disrupts the interaction of the SWI/SNF complex with chromatin, leading to downstream changes in gene expression. A key consequence of BRG1 inhibition in glioblastoma is the sensitization of tumor cells to DNA alkylating agents like temozolomide (TMZ), the standard-of-care chemotherapy for GBM. This sensitization is, at least in part, mediated through the modulation of DNA damage response pathways and the STAT3 signaling cascade.[1][2][3][4][5]

Data Presentation

The following tables summarize the available quantitative data for Brg1-IN-1 and its predecessor, PFI-3, providing a basis for comparison.

Table 1: Biochemical and Cellular Activity of Brg1-IN-1 and PFI-3

| Compound | Target(s) | Assay Type | IC50/K_d_ | Cell Line(s) | Cellular Effect | Reference(s) |

| Brg1-IN-1 (11d) | SMARCA4/BRG1 | Cell Viability (in combination with TMZ) | More potent than PFI-3 | Glioblastoma cell lines (e.g., MT330, LN229) | Sensitizes cells to TMZ-induced cell death | |

| PFI-3 | SMARCA4/BRG1, SMARCA2/BRM | Bromodomain Binding | K_d_ = 89 nM (SMARCA4) | Glioblastoma cell lines (e.g., MT330, LN229, T98G) | Enhances TMZ-induced antiproliferative and cell death effects |

Table 2: In Vivo Efficacy of Brg1-IN-1

| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |

| Brg1-IN-1 (11d) | Subcutaneous GBM xenograft | Glioblastoma | Not specified | Enhances the inhibitory effect of Temozolomide on tumor growth | |

| PFI-3 | Intracranial GBM animal model | Glioblastoma | Not specified | Potentiated the anticancer effect of TMZ, leading to a marked increase in survival |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Brg1-IN-1, based on established protocols in the field.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate glioblastoma cells (e.g., U87, LN229, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of Brg1-IN-1, Temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as BRG1 and phosphorylated STAT3 (p-STAT3).

-

Cell Lysis: Treat glioblastoma cells with Brg1-IN-1 and/or Temozolomide for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRG1, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of Brg1-IN-1 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, Brg1-IN-1, Temozolomide, combination). Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate efficacy.

Mandatory Visualizations

Caption: Mechanism of action of Brg1-IN-1 and its synergy with Temozolomide.

Caption: Experimental workflow for a cell viability assay.

Caption: Simplified signaling pathway showing BRG1 regulation of STAT3.

References

- 1. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Brahma‐Related Gene‐1 (BRG1) promotes the malignant phenotype of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Delving into the Cellular Impact of Brg1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a pivotal role in regulating gene expression by altering nucleosome positioning, thereby influencing a multitude of cellular processes. Dysregulation of Brg1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular pathways affected by Brg1-IN-1, a potent and specific inhibitor of Brg1. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for assays used to characterize its effects.

Core Mechanism of Action

Brg1-IN-1, identified as Compound 11d in primary literature, is a novel structural-related analog of PFI-3. It functions as a potent inhibitor of the SMARCA4/Brg1 protein.[1] Its primary mechanism involves targeting the ATPase activity of Brg1, which is essential for the chromatin remodeling function of the SWI/SNF complex. By inhibiting this activity, Brg1-IN-1 effectively disrupts the ability of the SWI/SNF complex to modulate gene expression, leading to downstream effects on various cellular pathways.

Cellular Pathways Modulated by Brg1-IN-1

Inhibition of Brg1 by Brg1-IN-1 has been shown to impact several critical cellular signaling pathways, primarily in the context of cancer, with a significant focus on glioblastoma (GBM).

Sensitization to Chemotherapy in Glioblastoma

A key finding is that Brg1-IN-1 enhances the efficacy of the standard-of-care chemotherapeutic agent temozolomide (TMZ) in glioblastoma cells.[1] Knockout of Brg1 has been demonstrated to sensitize GBM cells to the anti-proliferative effects of TMZ.[2][3] Brg1-IN-1 phenocopies this genetic ablation, showing greater efficacy than the related inhibitor PFI-3 in increasing the anti-proliferative and cell death-inducing effects of TMZ in vitro.[1] This suggests that inhibiting Brg1 disrupts DNA repair mechanisms or other survival pathways that contribute to TMZ resistance.

Wnt Signaling Pathway

Brg1 plays a crucial role in the Wnt signaling pathway, a fundamental pathway in embryonic development and cancer. Brg1 can impact Wnt signaling at two levels: by transcriptionally regulating Wnt receptor genes (e.g., Frizzled family) and by acting as a coactivator for Wnt target gene transcription in the nucleus through its interaction with β-catenin. Inhibition of Brg1 would therefore be expected to downregulate Wnt signaling, potentially inhibiting the proliferation of Wnt-dependent cancers.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Brg1 has been shown to regulate this pathway, in part by suppressing the expression of the tumor suppressor PTEN. Loss of PTEN leads to the activation of the PI3K/AKT pathway. In PTEN-deficient prostate cancer, there is a synthetic lethal relationship with Brg1, where the cells become dependent on Brg1 for survival. Mechanistically, PTEN loss leads to AKT-mediated inhibition of GSK3β, which in turn fails to phosphorylate and target Brg1 for degradation by the E3 ubiquitin ligase FBXW7. This results in Brg1 protein stabilization. Therefore, inhibiting Brg1 with Brg1-IN-1 could be a promising therapeutic strategy for PTEN-deficient cancers.

Quantitative Data Summary

The following tables summarize the available quantitative data for Brg1-IN-1 and related inhibitors.

Table 1: In Vitro Efficacy of Brg1-IN-1 in Glioblastoma Cell Lines

| Cell Line | Treatment | Concentration | Effect | Reference |

|---|---|---|---|---|

| MT330 | Brg1-IN-1 + TMZ | Not Specified | Enhanced anti-proliferative and cell death-inducing effects compared to PFI-3 + TMZ | |

| LN229 | Brg1-IN-1 + TMZ | Not Specified | Enhanced anti-proliferative and cell death-inducing effects compared to PFI-3 + TMZ |

| T98G (TMZ-resistant) | PFI-3 + TMZ | 40 µM TMZ | Overcame chemoresistance | |

Table 2: In Vivo Efficacy of Brg1-IN-1 in a Glioblastoma Xenograft Model

| Animal Model | Treatment | Effect | Reference |

|---|---|---|---|

| Subcutaneous GBM tumor | Brg1-IN-1 + TMZ | Enhanced the inhibitory effect of TMZ on tumor growth |

| Intracranial GBM xenograft | PFI-3 + TMZ | Markedly enhanced animal survival compared to TMZ alone | |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Brg1-IN-1.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Brg1-IN-1, alone or in combination with other agents, on the metabolic activity of viable cells, which is an indicator of cell viability and proliferation.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, LN229)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Brg1-IN-1 (dissolved in DMSO)

-

Temozolomide (TMZ)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Brg1-IN-1, TMZ, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Brg1-IN-1 to its target protein, Brg1, in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

Glioblastoma cells

-

Brg1-IN-1 (dissolved in DMSO)

-

PBS

-

Protease inhibitor cocktail

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-Brg1 antibody

Procedure:

-

Treat intact cells with Brg1-IN-1 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with PBS to remove unbound compound.

-

Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and analyze the amount of soluble Brg1 by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of Brg1-IN-1 indicates target engagement and stabilization.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of Brg1-IN-1, alone or in combination with TMZ, on tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Glioblastoma cell line (e.g., U87MG)

-

Matrigel

-

Brg1-IN-1 formulation for in vivo administration

-

Temozolomide (TMZ) formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of glioblastoma cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, Brg1-IN-1 alone, TMZ alone, Brg1-IN-1 + TMZ).

-

Administer the treatments according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.

Conclusion

Brg1-IN-1 is a promising therapeutic agent that targets the ATPase activity of the chromatin remodeler Brg1. Its ability to sensitize glioblastoma cells to temozolomide highlights its potential in overcoming chemotherapy resistance. The profound impact of Brg1 on critical cancer-related pathways, including Wnt and PI3K/AKT signaling, further underscores the therapeutic rationale for its inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Brg1-IN-1 and other novel Brg1 inhibitors, paving the way for their potential clinical development. Further research is warranted to fully elucidate the downstream effects of Brg1-IN-1 on a genome-wide scale and to explore its efficacy in a broader range of cancer types.

References

Brg1-IN-1: A Targeted Approach to Modulating Gene Transcription in Glioblastoma

For Immediate Release

A novel small molecule inhibitor, Brg1-IN-1, has emerged as a potent and specific tool for probing the function of the chromatin remodeler Brg1 (Brahma-related gene 1), a key player in gene transcription. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the effects of Brg1-IN-1 on gene transcription, particularly in the context of glioblastoma (GBM).

Core Mechanism of Action: Targeting the Engine of Chromatin Remodeling

Brg1, also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. Brg1-IN-1, identified as Compound 11d in its initial characterization, is a potent inhibitor of the ATPase activity of Brg1.[1] By directly targeting the engine of the SWI/SNF complex, Brg1-IN-1 offers a precise mechanism to study the downstream consequences of Brg1 inhibition on a global transcriptional scale.

Effects on Gene Transcription in Glioblastoma

Brg1 is frequently overexpressed in glioblastoma, and its activity has been linked to the maintenance of a stem-like state in glioma-initiating cells (GICs) and resistance to chemotherapy.[2][3] Brg1-IN-1 has demonstrated significant potential in sensitizing GBM cells to the antiproliferative and cell death-inducing effects of the standard-of-care chemotherapeutic agent, Temozolomide (TMZ).[1][4] This synergistic effect is rooted in the inhibitor's ability to modulate the expression of genes critical for tumor progression and therapy resistance.

While comprehensive transcriptomic data (e.g., RNA-seq) specifically for Brg1-IN-1 treatment is not yet publicly available in large datasets, studies on Brg1 knockdown and the use of other Brg1 inhibitors in GBM provide strong indications of the expected transcriptional consequences. Inhibition of Brg1 is known to selectively alter the expression of genes involved in key cancer-related pathways.

Key Gene Ontology Terms for Downregulated Genes upon Brg1 Depletion:

-

Cell cycle progression

-

DNA replication

-

Proliferation

Notably, Brg1 has been shown to co-regulate genes associated with increased proliferation in prostate cancer, such as KLK2, PCAT-1, and VAV3, indicating a role in promoting active gene expression. In glioblastoma, Brg1 knockdown has been shown to trigger the STAT3 pathway and suppress the expression of interferon-stimulated genes.

Quantitative Data Summary

The following table summarizes the known quantitative effects of Brg1 modulation on gene and protein expression from studies utilizing various inhibitory approaches. It is anticipated that treatment with Brg1-IN-1 would yield similar directional changes in the expression of these target genes.

| Cell Line | Treatment/Method | Target Gene/Protein | Fold Change/Effect | Reference |

| LNCaP | Brg1 siRNA (72h) | Downregulated Genes | 169 genes (logFC > 1.5, FDR < 0.05) | |

| LNCaP | Brg1 siRNA (72h) | Upregulated Genes | 24 genes (logFC > 1.5, FDR < 0.05) | |

| LNCaP | Brg1 siRNA (144h) | Downregulated Genes | 126 of the initial 169 remained downregulated | |

| LNCaP | Brg1 siRNA (144h) | Upregulated Genes | 16 of the initial 24 remained upregulated | |

| GICs | Brg1 Knockdown | STAT3 Signaling | Upregulation | |

| GICs | Brg1 Knockdown | Interferon-Stimulated Genes | Downregulation |

Experimental Protocols

Detailed experimental protocols for the use of Brg1-IN-1 are crucial for reproducible research. The following are generalized protocols based on the characterization of similar small molecule inhibitors and Brg1 functional assays.

Cell Culture and Treatment with Brg1-IN-1

-

Cell Seeding: Plate glioblastoma cells (e.g., U87, T98G) in appropriate cell culture flasks or plates at a desired density and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of Brg1-IN-1 (Compound 11d) in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing Brg1-IN-1 at various concentrations. A vehicle control (medium with the equivalent concentration of DMSO) should be included in all experiments.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, including RNA extraction for gene expression studies (qPCR, RNA-seq), protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from Brg1-IN-1-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Brg1-IN-1-treated cells compared to the vehicle control.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Brg1 or a histone mark of interest.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the cross-linked protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to determine the enrichment of specific genomic regions.

Signaling Pathways and Logical Relationships

The inhibition of Brg1 by Brg1-IN-1 initiates a cascade of events that ultimately alters gene expression programs. The following diagrams, generated using the DOT language, illustrate these relationships.

Conclusion

Brg1-IN-1 represents a valuable chemical probe for dissecting the intricate role of Brg1 in transcriptional regulation. Its ability to sensitize glioblastoma cells to chemotherapy highlights the therapeutic potential of targeting the SWI/SNF complex. Further genome-wide studies utilizing Brg1-IN-1 are warranted to fully elucidate its impact on the transcriptional landscape and to identify novel therapeutic strategies for Brg1-driven malignancies.

References

Investigating the Downstream Targets of Brg1-IN-1: A Technical Guide

Affiliation: Google Research

Abstract

Brahma-related gene 1 (Brg1, also known as SMARCA4) is the central ATPase subunit of the mammalian SWI/SNF chromatin remodeling complex, a critical regulator of gene expression.[1][2] Its role in both tumor suppression and oncogenesis has made it a compelling target for cancer therapy.[3][4] Brg1-IN-1 is a potent and selective inhibitor of the ATPase activity of Brg1 and its close homologue BRM (SMARCA2). This technical guide provides an in-depth overview of the known downstream targets of Brg1-IN-1 and mechanistically similar dual Brg1/BRM inhibitors. We consolidate quantitative data on gene and pathway modulation, present detailed experimental protocols from key studies, and visualize the core signaling pathways affected by Brg1 inhibition. This document is intended for researchers, scientists, and drug development professionals investigating SWI/SNF inhibition as a therapeutic strategy.

Introduction to Brg1 and the Rationale for Inhibition

The SWI/SNF complex utilizes the energy from ATP hydrolysis, catalyzed by either Brg1 or BRM, to remodel chromatin by altering nucleosome positions.[2] This remodeling activity is fundamental for regulating gene expression, DNA repair, and cell cycle control. While mutations in SWI/SNF subunits are found in approximately 20% of human cancers, establishing them as bona fide tumor suppressors, a paradoxical dependency on the remaining SWI/SNF complex activity has emerged in several cancer contexts.

Notably, certain malignancies, such as acute myeloid leukemia (AML) and specific subtypes of non-small cell lung cancer, demonstrate a synthetic lethal relationship with the inhibition of Brg1/BRM. This dependency arises because the cancer cells rely on Brg1/BRM activity to maintain an oncogenic transcriptional program. This has spurred the development of small molecule inhibitors, like Brg1-IN-1, to therapeutically target this vulnerability. These inhibitors act by binding to the ATPase domain, preventing chromatin remodeling and leading to the downregulation of key oncogenic pathways.

Downstream Molecular Targets of Brg1/BRM Inhibition

The primary and most well-documented downstream effect of Brg1/BRM ATPase inhibition is the suppression of the MYC oncogenic pathway . MYC is a master transcriptional regulator that drives cell proliferation, and its expression is frequently dysregulated in cancer. Brg1 is known to regulate MYC expression by remodeling the chromatin landscape at its enhancer regions, making it accessible for transcription. Inhibition of Brg1/BRM ATPase activity leads to a rapid downregulation of MYC and its target genes.

Beyond MYC, transcriptomic studies have revealed a broader impact on several key oncogenic signaling pathways.

Quantitative Data on Pathway Modulation

The following table summarizes the key pathways and genes identified as downstream targets of dual Brg1/BRM inhibitors in various cancer cell lines. The data is primarily derived from RNA-sequencing (RNA-Seq) experiments following inhibitor treatment.

| Pathway/Gene Set | Effect of Inhibition | Cancer Context | Key Downregulated Genes | Reference |

| MYC Targets | Downregulation | Acute Myeloid Leukemia (AML) | MYC, CCND2, CDK4, E2F1 | |

| mTORC1 Signaling | Downregulation | Acute Myeloid Leukemia (AML) | RPS6, EIF4EBP1 | |

| IL2/STAT5 Signaling | Downregulation | Acute Myeloid Leukemia (AML) | STAT5A, PIM1, SOCS2 | |

| KRAS Signaling | Downregulation | Acute Myeloid Leukemia (AML), Pancreatic Cancer | KRAS, downstream effectors | |

| Epithelial-Mesenchymal Transition (EMT) | Downregulation | Acute Myeloid Leukemia (AML), Lung Cancer | VIM, SNAI1, ZEB1 | |

| Lipogenesis | Downregulation | Triple-Negative Breast Cancer | FASN, ACC, ACLY | |

| Wnt/β-catenin Signaling | Downregulation | Colon Carcinoma | c-MYC, c-ETS2, c-MYB |

Signaling Pathways and Regulatory Mechanisms

The inhibition of Brg1's ATPase activity initiates a cascade of events, primarily centered on chromatin accessibility and transcription factor binding. The diagrams below illustrate the key mechanistic pathways.

Caption: Mechanism of Brg1/BRM ATPase Inhibition.

This diagram illustrates how Brg1-IN-1 blocks the ATPase activity of the SWI/SNF complex. This prevents the remodeling of closed chromatin to an open state, thereby inhibiting the binding of oncogenic transcription factors and the subsequent transcription of key downstream target genes like MYC.

Caption: Workflow for Identifying Downstream Targets.

This flowchart outlines a typical experimental approach to identify the downstream targets of Brg1-IN-1. It involves treating cancer cells with the inhibitor, followed by multi-omics analyses like RNA-Seq, Western Blotting, and ChIP-Seq to determine changes in gene expression, protein levels, and transcription factor occupancy.

Detailed Experimental Protocols

This section provides a generalized methodology for key experiments used to identify and validate the downstream targets of Brg1-IN-1, based on protocols commonly cited in the literature.

Cell Culture and Inhibitor Treatment

-

Cell Lines: Acute Myeloid Leukemia (e.g., Kasumi-1, SKM-1, THP-1) or other sensitive cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 6-well or 12-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Treatment: Cells are treated with a dilution series of Brg1-IN-1 or a vehicle control (e.g., DMSO). Treatment duration typically ranges from 24 to 72 hours, depending on the assay. For RNA-Seq, a 24-hour time point is common to capture primary transcriptional effects.

RNA-Sequencing (RNA-Seq)

-

RNA Isolation: Total RNA is extracted from inhibitor- and vehicle-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. First and second-strand cDNA synthesis is performed. The resulting cDNA is fragmented, end-repaired, A-tailed, and ligated to sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Raw sequencing reads are quality-controlled (e.g., using FastQC).

-

Reads are aligned to a reference genome (e.g., hg38) using an aligner like STAR.

-

Gene expression is quantified (e.g., using RSEM or featureCounts).

-

Differential gene expression analysis is performed between inhibitor- and vehicle-treated groups (e.g., using DESeq2 or edgeR).

-

Gene Set Enrichment Analysis (GSEA) is used to identify significantly enriched pathways among the differentially expressed genes, often using databases like MSigDB Hallmark gene sets.

-

Western Blotting

-

Protein Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated with primary antibodies against target proteins (e.g., MYC, BRG1, Vinculin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRG1, H3K27Ac) or an IgG control. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.

-

Data Analysis: Reads are aligned to a reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of protein binding. These regions are then annotated to nearby genes and analyzed for motif enrichment.

Conclusion and Future Directions

The inhibition of Brg1/BRM ATPase activity with small molecules like Brg1-IN-1 represents a promising therapeutic avenue for cancers dependent on SWI/SNF function. The primary downstream effect is a robust downregulation of the MYC oncogenic program, along with other critical pathways involved in cell proliferation and survival. The methodologies outlined in this guide provide a framework for the continued investigation into the nuanced downstream consequences of Brg1 inhibition.

Future research should focus on elucidating the context-dependent nature of Brg1 dependency, identifying additional downstream effectors that contribute to the anti-cancer phenotype, and exploring potential resistance mechanisms. A deeper understanding of these aspects will be crucial for the clinical translation of Brg1/BRM inhibitors.

References

- 1. What are SMARCA4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1's Interaction with Specific Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Brg1-IN-1 in Cancer Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The SWI/SNF chromatin remodeling complex, particularly its catalytic ATPase subunit Brahma-related gene 1 (BRG1, also known as SMARCA4), has emerged as a critical regulator in oncology. Depending on the cellular context, BRG1 can function as either a tumor suppressor or a potent oncogenic driver, making it a compelling target for therapeutic intervention. While mutations often inactivate BRG1 in some cancers like non-small cell lung cancer, its overexpression is linked to poor prognosis and proliferation in others, including glioblastoma and breast cancer. Brg1-IN-1 is a novel, potent inhibitor of the SMARCA4/BRG1 catalytic subunit. Research has highlighted its significant potential in sensitizing cancer cells to standard-of-care chemotherapies. This guide provides an in-depth overview of Brg1-IN-1, its mechanism of action, relevant quantitative data from analogous compounds, and detailed experimental protocols for its evaluation in a cancer research setting.

Introduction: The Role of BRG1 in Cancer

The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a multi-subunit machine that remodels chromatin by utilizing the energy from ATP hydrolysis. This process alters nucleosome positioning, thereby regulating gene expression critical for cell proliferation, differentiation, and DNA repair. The complex features two mutually exclusive catalytic subunits: BRG1 (SMARCA4) and BRM (SMARCA2).

The role of BRG1 in cancer is multifaceted and highly context-dependent:

-

Tumor Suppressor: Inactivating mutations or deletions of the SMARCA4 gene are found in approximately 20% of human cancers, establishing its role as a tumor suppressor.[1]

-

Oncogenic Driver: In contrast, many malignancies, such as glioblastoma (GBM), prostate cancer, and triple-negative breast cancer, exhibit elevated BRG1 expression without mutation.[2] In these contexts, BRG1 drives proliferation and contributes to therapeutic resistance. For instance, high BRG1 expression is associated with poor patient outcomes in prostate and breast cancer.[2]

This dual role makes targeting BRG1 a strategic endeavor. In cancers dependent on BRG1's ATPase activity, specific inhibitors can suppress tumor growth and re-sensitize resistant cells to other treatments.

Brg1-IN-1: A Potent SMARCA4/BRG1 Inhibitor

Brg1-IN-1 (also reported as Compound 11d) is a potent small-molecule inhibitor targeting the catalytic ATPase activity of SMARCA4/BRG1. It was developed as a structural analog of PFI-3, which targets the bromodomain of BRG1/BRM. However, Brg1-IN-1's mechanism is directed at the catalytic engine of the complex.

Its primary reported application is in overcoming therapeutic resistance in glioblastoma. Studies show that Brg1-IN-1 demonstrates superior efficacy over the bromodomain inhibitor PFI-3 in sensitizing GBM cells to the antiproliferative and cell-death-inducing effects of the standard-of-care alkylating agent, temozolomide (TMZ).[3] This sensitizing effect is observed both in vitro and in in vivo subcutaneous GBM tumor models.[3]

Quantitative Data on BRG1 Inhibition

Direct quantitative data for Brg1-IN-1 is limited in publicly available literature. However, data from other well-characterized BRG1 inhibitors—targeting either the ATPase domain or the bromodomain—provide a strong benchmark for its potential efficacy.

Table 1: In Vitro Efficacy of BRG1/BRM ATPase Inhibitors

This table summarizes the anti-proliferative effects of dual BRG1/BRM ATPase inhibitors in various cancer cell lines.

| Compound | Cancer Type | Cell Line | Assay Type | IC50 / EC50 | Reference |

| BRM014 | Lung Cancer (BRG1-mutant) | NCI-H1819 | Cell Viability | <5 nM | |

| BRM014 | Acute Myeloid Leukemia | MOLM-13 | Cell Viability | ~100 nM | |

| BRM014 | Neuroblastoma | SK-N-AS | Cell Viability | ~1 µM | |

| ADAADi | Prostate Cancer | DU145 | MTT Assay | ~5 µM | |

| ADAADi | Cervical Cancer | HeLa | MTT Assay | ~5 µM |

Table 2: Chemosensitization Effects of BRG1/BRM Bromodomain Inhibition with PFI-3

This table highlights the synergistic effects of the bromodomain inhibitor PFI-3 when combined with temozolomide (TMZ) in glioblastoma models. Brg1-IN-1 has been reported to be more effective than PFI-3 in this application.

| Cell Line | PFI-3 Conc. (µM) | TMZ Conc. (µM) | Observed Effect | Reference |

| MT330 | 10 | 100 | Markedly enhanced antiproliferative and pro-apoptotic effects of TMZ. | |

| LN229 | 10, 20 | 100, 200 | Increased sensitivity to TMZ-induced cell death. | |

| T98G (TMZ-resistant) | 10 | 100 | Overcame chemoresistance, leading to increased cell death. |

Signaling Pathways and Mechanisms of Action

Inhibition of BRG1's ATPase activity disrupts the SWI/SNF complex's ability to remodel chromatin, leading to widespread changes in gene expression. This can impact multiple pro-tumorigenic pathways. The following diagrams illustrate these relationships.

Caption: Mechanism of Brg1-IN-1 Action.

Caption: Logical pathway for Brg1-IN-1 and TMZ synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BRG1 inhibitors like Brg1-IN-1.

In Vitro Cell Viability and Proliferation Assays

These assays determine the effect of an inhibitor on cancer cell growth and survival, both alone and in combination with other drugs.

A. MTT/MTS Assay Protocol

-

Objective: To measure metabolically active, viable cells.

-

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Brg1-IN-1, a second drug (e.g., TMZ), and their combinations in culture medium. Replace the existing medium with 100 µL of medium containing the compounds. Include vehicle (e.g., DMSO) control wells.

-

Incubation: Incubate plates for the desired period (e.g., 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT (0.45 mg/mL final concentration) or MTS solution to each well. Incubate for 1-4 hours at 37°C.

-

Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution (e.g., 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance on a plate reader at 570 nm for MTT or 490 nm for MTS.

-

Analysis: Normalize absorbance values to the vehicle control to calculate percent viability. Plot dose-response curves and determine IC50 values using non-linear regression.

-

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA directly confirms that a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

-

Objective: To verify Brg1-IN-1 binds to BRG1 in a cellular context.

-

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with Brg1-IN-1 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

-

Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble BRG1 remaining at each temperature using Western Blotting or an ELISA-based method (e.g., AlphaScreen).

-

Analysis: Plot the amount of soluble BRG1 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement and stabilization.

-

Mechanistic Assays

A. Western Blotting for Protein Expression

-

Objective: To measure levels of BRG1 and downstream pathway proteins.

-

Procedure:

-

Lysate Preparation: Wash treated cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 3% BSA in TBST) for 1 hour. Incubate with a primary antibody against BRG1 (or other targets) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

B. Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

-

Objective: To determine if BRG1 inhibition alters the binding of BRG1 or transcription factors to specific gene promoters or enhancers.

-

Procedure:

-

Cross-linking: Treat 1-15 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to BRG1 (or another protein of interest). Use IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively with low and high salt buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences using qPCR (ChIP-qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-seq).

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Brg1-IN-1 in an animal model.

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million GBM cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Monitor tumor growth by measuring with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Treatment Regimen: Prepare Brg1-IN-1 and/or TMZ in an appropriate vehicle. Administer drugs to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).

-

Analysis: Plot tumor growth curves for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and preclinical validation of a novel BRG1 inhibitor.

Caption: Preclinical validation workflow for a BRG1 inhibitor.

Conclusion and Future Directions

Brg1-IN-1 represents a promising therapeutic agent for cancers that are dependent on the ATPase activity of the SWI/SNF complex. Its ability to sensitize resistant glioblastoma to temozolomide underscores the potential of targeting chromatin remodeling as a powerful combination strategy.

Future research should focus on:

-

Expanding the Scope: Evaluating Brg1-IN-1 in other BRG1-dependent cancers, such as specific subtypes of breast, prostate, and pancreatic cancer.

-

Biomarker Development: Identifying robust biomarkers that can predict which patient populations will respond best to BRG1 inhibition.

-

Elucidating Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to Brg1-IN-1 to inform the development of next-generation inhibitors and rational combination therapies.

-

Comprehensive Profiling: Conducting detailed pharmacokinetics, pharmacodynamics, and toxicology studies to advance Brg1-IN-1 towards clinical development.

By leveraging the detailed protocols and conceptual frameworks outlined in this guide, researchers can effectively investigate the therapeutic potential of Brg1-IN-1 and contribute to the development of novel epigenetic therapies for cancer.

References

The Pivotal Role of Brg1 in T Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brahma-related gene 1 (Brg1), a catalytic subunit of the mammalian SWI/SNF chromatin remodeling complex, is a critical regulator of gene expression programs that govern T cell development, differentiation, and function. This in-depth technical guide synthesizes key findings on the multifaceted roles of Brg1, providing a comprehensive resource for researchers in immunology and drug development.

Core Functions of Brg1 in T Cell Lineage

Brg1, through its ATPase activity, utilizes the energy of ATP hydrolysis to remodel nucleosomes, thereby altering chromatin accessibility for transcription factors and the transcriptional machinery. This function is indispensable at multiple checkpoints of T cell development, from early thymocyte maturation to the differentiation of peripheral T helper subsets.

Early T Cell Development in the Thymus

The development of T cells in the thymus is a tightly regulated process marked by distinct stages. Brg1 plays a crucial role in the transition from the CD4-CD8- double-negative (DN) stage to the CD4+CD8+ double-positive (DP) stage.[1][2][3][4]

T cell-specific deletion of Brg1 results in profound thymic abnormalities, including a severe block at the DN to DP transition.[1] This developmental arrest is accompanied by several key phenotypes:

-

CD4 Derepression: In the absence of Brg1, there is an inappropriate expression of CD4 at the DN stage.

-

Impaired Proliferation and Survival: Brg1-deficient thymocytes exhibit defects in proliferation and increased apoptosis, as evidenced by 5'-bromo-2'-deoxyuridine (BrdU) incorporation and Annexin V staining. This suggests that Brg1-containing complexes are essential for the survival and expansion of developing thymocytes.

-

Pre-TCR Signaling: Brg1 is implicated in mediating events downstream of the pre-T cell receptor (pre-TCR) complex, which is critical for the proliferation and differentiation required to transition to the DP stage.

These findings underscore the importance of Brg1 in orchestrating the transcriptional program that drives early T cell maturation.

Peripheral T Helper Cell Differentiation

Upon maturation and exit from the thymus, naive CD4+ T cells differentiate into specialized T helper (Th) subsets, each characterized by the production of a distinct set of cytokines. Brg1 is a key player in directing this lineage commitment, particularly for Th1 and Th2 cells.

Th2 Differentiation: Brg1 is essential for the differentiation of Th2 cells and the transcription of Th2-associated cytokines, such as IL-4 and IL-13.

-

Recruitment by Transcription Factors: Brg1 is recruited to the Th2 cytokine gene locus by the master regulator transcription factors GATA3, STAT6, and NFAT. The association of STAT6 with Brg1 is inducible by IL-4, the signature cytokine for Th2 differentiation.

-

Chromatin Remodeling: Brg1 is required to establish and maintain an open chromatin structure at the Th2 cytokine locus, including the Locus Control Region (LCR), making it accessible for transcription. This is evidenced by its role in promoting DNase I hypersensitivity and histone acetylation at these sites.

Th1 Differentiation: Similarly, Brg1 is involved in Th1 differentiation through its recruitment to the promoter of the signature Th1 cytokine, interferon-gamma (IFN-γ). This recruitment is dependent on the master Th1 transcription factor STAT4 and calcineurin activity. Brg1-mediated chromatin remodeling at the IFN-γ promoter is a prerequisite for its transcriptional activation in Th1 cells.

Regulatory T Cell (Treg) Function

Brg1 also plays a critical, albeit complex, role in the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. While Brg1 has pro-inflammatory roles in conventional CD4+ T cells, its deletion in all αβ T cell lineages leads to fatal inflammation due to impaired Treg function. Brg1 is required for Treg activation in response to inflammatory cues, in part by regulating the expression of chemokine receptors. Interestingly, the ATPase activity of Brg1 appears to be partially dispensable for this function, suggesting a role for Brg1 in remodeling-independent mechanisms in Tregs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Brg1's role in T cell development.

| Parameter | Control (Wild-Type) | Brg1-Deficient (tBrg1-/-) | Reference |

| Total Thymocytes | Normal | Significantly reduced | |

| DN Thymocytes | Normal Percentage | Increased Percentage | |

| DP Thymocytes | Normal Percentage | Severely reduced Percentage | |

| CD4+ SP Thymocytes | Normal Percentage | Reduced Percentage | |

| CD8+ SP Thymocytes | Normal Percentage | Reduced Percentage |

Table 1: Thymocyte populations in T cell-specific Brg1-deficient mice.

| Cell Type/Condition | Parameter Measured | Effect of Brg1 Deficiency/Inhibition | Reference |

| DN Thymocytes | CD4 Expression | Significant increase in CD4 levels at DN2, DN3, and DN4 stages | |

| DN Thymocytes | Apoptosis (Annexin V+) | High percentage of apoptotic cells in the CD4+ derepressed population | |

| Peripheral T Cells | Proliferative Response (anti-CD3/CD28, Con A) | Significant reduction in proliferation | |

| Th2 Differentiating Cells | IL-4 Production | Impaired | |

| Th2 Differentiating Cells | GATA3 and c-Maf mRNA | Reduced | |

| Th1 Differentiating Cells | IFN-γ Production | Decreased |

Table 2: Functional consequences of Brg1 loss in T cells.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of Brg1 in T cell development.

T Cell-Specific Brg1 Knockout Mouse Model

-

Principle: The Cre-loxP system is used to achieve tissue-specific gene deletion. A mouse line with loxP sites flanking a critical exon of the Smarca4 (Brg1) gene (Brg1flox/flox) is crossed with a mouse line expressing Cre recombinase under the control of a T cell-specific promoter, such as Lck or CD4.

-

Methodology:

-

Generation of Mice: Brg1flox/flox mice are bred with transgenic mice expressing Cre recombinase under the control of the proximal Lck promoter (pLck-Cre) to generate Brg1flox/flox;Lck-Cre mice.

-

Genotyping: DNA is extracted from tail biopsies and analyzed by PCR to confirm the presence of the floxed Brg1 allele and the Cre transgene.

-

Analysis of T Cell Development: Thymocytes and peripheral lymphocytes are isolated from control and Brg1-deficient mice. Cell populations are analyzed by flow cytometry using antibodies against cell surface markers such as CD4, CD8, CD3, CD25, and CD44.

-

Confirmation of Deletion: Deletion of the floxed Brg1 allele in T cells is confirmed by PCR analysis of genomic DNA isolated from sorted T cell populations.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP is used to determine the in vivo association of a specific protein (e.g., Brg1, STAT4, STAT6) with a specific genomic region (e.g., cytokine promoters or enhancers).

-

Methodology:

-

Cross-linking: T cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the genomic region of interest to determine the amount of DNA that was co-precipitated with the protein.

-

In Vitro T Helper Cell Differentiation

-

Principle: Naive CD4+ T cells are cultured in the presence of specific cytokines and antibodies to induce their differentiation into distinct T helper subsets.

-

Methodology:

-

Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62LhighCD44low) are purified from the spleens and lymph nodes of mice by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: The purified naive T cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) stimulation.

-

Th1 Differentiation: For Th1 differentiation, the culture medium is supplemented with IL-12 and anti-IL-4 antibody.

-

Th2 Differentiation: For Th2 differentiation, the culture medium is supplemented with IL-4 and anti-IFN-γ antibody.

-

Analysis: After several days of culture, the differentiated cells are analyzed for cytokine production by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant. Gene expression is analyzed by RT-qPCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the role of Brg1 in T cell development.

Conclusion and Future Directions

Brg1 is an indispensable chromatin remodeler in T cell development, with non-redundant roles in thymocyte maturation, T helper cell differentiation, and regulatory T cell function. Its ability to be recruited by lineage-defining transcription factors to specific genomic loci highlights its central role in translating extracellular signals into stable programs of gene expression.

For drug development professionals, the critical role of Brg1 in T cell biology presents both opportunities and challenges. While targeting Brg1 or other SWI/SNF complex members could be a strategy to modulate immune responses, the widespread importance of this complex necessitates a highly targeted approach to avoid broad immunosuppressive effects. Future research should focus on dissecting the context-specific interactions of Brg1-containing complexes in different T cell subsets to identify more precise therapeutic targets. Understanding how to selectively modulate Brg1 activity at specific gene loci could pave the way for novel immunomodulatory therapies for a range of diseases, from autoimmune disorders to cancer.

References

- 1. The role of Brg1, a catalytic subunit of mammalian chromatin-remodeling complexes, in T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Brg1, a Catalytic Subunit of Mammalian Chromatin-remodeling Complexes, in T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. rupress.org [rupress.org]

Brg1: A Double-Edged Sword in Cancer Biology - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brahma-related gene 1 (Brg1), also known as SMARCA4, is the central ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby controlling the accessibility of DNA to transcription factors. While initially identified as a bona fide tumor suppressor, emerging evidence reveals a paradoxical role for Brg1 in cancer, where its function is highly context-dependent, acting as a tumor suppressor in some malignancies and a promoter of proliferation and survival in others. This technical guide provides an in-depth exploration of Brg1's function as a potential tumor suppressor, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Brg1: The Architect of the Chromatin Landscape and Its Role in Tumor Suppression

The SWI/SNF complex, powered by the ATPase activity of Brg1, is integral to maintaining genomic stability and regulating cellular processes such as proliferation, differentiation, and DNA repair.[1][2] Its tumor suppressor functions are primarily attributed to its roles in:

-

Cell Cycle Control: Brg1 is a critical regulator of the cell cycle, primarily through its interactions with key tumor suppressors like the Retinoblastoma (Rb) protein and p53.[3][4] The Brg1-Rb complex can repress the transcription of E2F target genes, such as cyclin E and cyclin A, which are essential for G1/S phase transition.[5] Furthermore, Brg1 can induce the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p15, leading to cell cycle arrest.

-

DNA Damage Repair: Brg1 plays a significant role in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) where it facilitates chromatin relaxation, making the damaged DNA accessible to repair machinery. Specifically, Brg1 promotes homologous recombination repair by mediating the replacement of RPA with RAD51 on single-stranded DNA. Loss of Brg1 function can lead to genomic instability, a hallmark of cancer.

-

Transcriptional Regulation of Tumor Suppressor Genes: As a master regulator of gene expression, Brg1 can directly activate the transcription of tumor suppressor genes. Conversely, its inactivation can lead to the silencing of these critical genes, contributing to tumorigenesis.

However, the role of Brg1 is not always that of a classic tumor suppressor. In certain cancer types, such as breast cancer and prostate cancer, Brg1 is often overexpressed and can promote proliferation and cell survival. This dual functionality underscores the complexity of the SWI/SNF complex and highlights the importance of understanding the specific cellular context when evaluating Brg1 as a therapeutic target.

Quantitative Insights into Brg1's Role in Cancer

The following tables summarize key quantitative data regarding Brg1 mutations, loss of expression, and its effects on cellular processes, providing a comparative overview for researchers.

Table 1: Frequency of Brg1 Loss of Expression in Various Cancers

| Cancer Type | Frequency of Brg1 Loss (%) | Reference |

| Lung Adenocarcinoma | 16 - 37 | |

| Bladder Cancer | 12 | |

| Breast Cancer | 32 - 52 | |

| Colon Cancer | 8 - 48 | |

| Pancreatic Cancer | 12 - 50 | |

| Prostate Cancer | 10 - 67 | |

| Melanoma | 10 - 27 | |

| Liver Cancer | 40 - 60 | |

| Glioblastoma | 45 - 60 | |

| Ovarian Clear Cell Carcinoma | 4 | |

| Endometrial Stromal Sarcomas | 8 |

Table 2: Impact of Brg1 Modulation on Cellular Phenotypes

| Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference |

| SW13 (Brg1-deficient) | Ectopic Brg1 expression | Increased resistance to Etoposide | Increased cell viability | |

| U2OS | Brg1 siRNA knockdown | Increased sensitivity to Etoposide | Decreased cell viability | |

| Brg1fl/fl mouse embryos | Conditional Brg1 inactivation | Increased apoptosis and growth retardation | Significant increase in apoptotic cells | |

| Prostate cancer cells | Brg1 depletion | G1 cell cycle arrest | - | |

| Triple-negative breast cancer cells | Knockdown of Brg1 | Decreased de novo lipid synthesis | Significant reduction in lipid synthesis |

Key Signaling Pathways Involving Brg1

The intricate network of interactions involving Brg1 is central to its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways where Brg1 plays a pivotal role.

Brg1 in the Rb-E2F Cell Cycle Regulatory Pathway

References

- 1. BRG1 Promotes chromatin remodeling around DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRG1 promotes the repair of DNA double-strand breaks by facilitating the replacement of RPA with RAD51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1’s Interaction with Specific Cellular Pathways [mdpi.com]

- 4. BRG1 Activates Proliferation and Transcription of Cell Cycle-Dependent Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRG1 Mutations Found in Human Cancer Cell Lines Inactivate Rb-mediated Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Brg1-IN-1 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Brg1-IN-1, a potent inhibitor of the SMARCA4/BRG1 chromatin remodeler. These guidelines offer a framework for evaluating the biochemical and cellular effects of Brg1-IN-1, facilitating its investigation as a potential therapeutic agent.

Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering nucleosome structure, thereby controlling DNA accessibility for transcription, replication, and repair.[1][3] Dysregulation of Brg1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Brg1-IN-1 has been identified as a potent inhibitor of Brg1, demonstrating efficacy in sensitizing glioblastoma cells to chemotherapy.

Biochemical and Cellular Activity of Brg1 Inhibition

Inhibition of Brg1's ATPase activity can lead to a range of cellular effects, including:

-

Suppression of Cancer Cell Proliferation: By inhibiting the chromatin remodeling necessary for the expression of proliferation-related genes, Brg1 inhibitors can reduce cancer cell growth.

-